3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13434770
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21ClN4O2 |
|---|---|
| Molecular Weight | 312.79 g/mol |
| IUPAC Name | tert-butyl 3-[(4-chloro-6-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21ClN4O2/c1-9-7-11(15)18-12(16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18) |
| Standard InChI Key | DGYZPSITRKMKSE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)Cl |
| Canonical SMILES | CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) connected via an amino group to a 4-chloro-6-methylpyrimidine moiety. The tert-butyl ester group at the 1-position of the pyrrolidine ring serves as a protective group, enhancing stability during synthetic processes. Key structural features include:
The chloro and methyl substituents on the pyrimidine ring influence electronic properties, while the tert-butyl ester group modulates solubility and reactivity .
Stereochemical Considerations
Although the compound is typically synthesized as a racemic mixture, enantiomerically pure forms (e.g., (R)- and (S)-configurations) have been reported for related analogs. Chirality at the pyrrolidine nitrogen can significantly affect biological activity, as seen in kinase inhibition studies .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, often starting with the coupling of a pyrimidine amine to a pyrrolidine scaffold. A typical route includes:
-
Pyrimidine-Pyrrolidine Coupling:
-
Protection with tert-Butyl Ester:
-
Purification:
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits inhibitory activity against phosphatidylinositol 3-kinase (PI3K) isoforms, particularly PI3Kα and PI3Kγ, with IC₅₀ values ranging from 5–500 nM . Its mechanism involves competitive binding to the ATP-binding pocket, disrupting kinase signaling pathways critical for cell proliferation .
Antiviral Activity
Derivatives of this compound have shown efficacy against herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV), likely through interference with viral replication machinery .
Applications in Drug Development
Intermediate for Targeted Therapies
The compound serves as a precursor for:
-
PI3K Inhibitors: Used in oncology trials for breast and prostate cancers .
-
CDK4/6 Inhibitors: Analogous to palbociclib, a FDA-approved drug for hormone receptor-positive breast cancer .
Prodrug Design
The tert-butyl ester group can be hydrolyzed in vivo to generate active carboxylic acid derivatives, enabling prodrug strategies for enhanced bioavailability .
| Supplier | Location | Purity | Status |
|---|---|---|---|
| Meryer Chemical Technology | Shanghai, China | >95% | Available |
| Amber MolTech LLC | China | >98% | Available |
| Fluorochem | UK | >95% | Discontinued |
Related Compounds and Analogues
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| (S)-3-(2-Chloro-6-methylpyrimidin-4-ylamino)-pyrrolidine-1-carboxylate | Stereochemistry at pyrrolidine C3 | Enhanced PI3Kα selectivity |
| 3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylate | Substitution at pyrimidine C5 | Antiviral activity against HSV-1 |
| 3-(6-Chloro-2-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylate | Methyl at pyrimidine C2 | Improved metabolic stability |
Challenges and Future Directions
Despite its promise, the compound faces limitations:
-
Solubility Issues: Low aqueous solubility (LogP = 2.8) complicates formulation .
-
Stereochemical Complexity: Enantioselective synthesis requires costly chiral catalysts .
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume